1-Octylpyridinium
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Overview
Description
1-Octylpyridinium is a quaternary ammonium compound characterized by the presence of an octyl group attached to a pyridinium ring. This compound is known for its surfactant properties and is commonly used in various industrial and scientific applications due to its ability to disrupt microbial cell membranes.
Preparation Methods
1-Octylpyridinium can be synthesized through a quaternization reaction, where pyridine reacts with an octyl halide, typically octyl bromide, in the presence of a solvent such as ethanol. The reaction is carried out under reflux conditions for several hours to ensure complete conversion. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
1-Octylpyridinium undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, although these reactions are less common for quaternary ammonium compounds.
Substitution: Nucleophilic substitution reactions are common, where the octyl group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: In the presence of water and under acidic or basic conditions, this compound can undergo hydrolysis, leading to the formation of pyridine and octanol
Scientific Research Applications
1-Octylpyridinium has a wide range of applications in scientific research, including:
Chemistry: Used as a phase transfer catalyst in various organic reactions.
Biology: Employed in the study of membrane proteins and as a model compound for understanding the interactions of quaternary ammonium compounds with biological membranes.
Medicine: Investigated for its potential antimicrobial properties and its ability to disrupt biofilms formed by pathogenic bacteria.
Industry: Utilized in the formulation of disinfectants and antiseptics due to its surfactant properties
Mechanism of Action
The primary mechanism of action of 1-Octylpyridinium involves its interaction with microbial cell membranes. The compound’s cationic nature allows it to bind to the negatively charged components of the cell membrane, leading to membrane disruption and cell lysis. This action is particularly effective against a wide range of bacteria, making it a potent antimicrobial agent .
Comparison with Similar Compounds
1-Octylpyridinium can be compared with other quaternary ammonium compounds such as:
Cetylpyridinium: Similar in structure but with a longer alkyl chain, making it more hydrophobic and effective in certain applications.
Benzalkonium Chloride: A widely used disinfectant with a different alkyl chain length and aromatic ring, providing different antimicrobial properties.
Tetradecylpyridinium: Another quaternary ammonium compound with a different alkyl chain length, affecting its solubility and interaction with microbial membranes
This compound stands out due to its balance of hydrophobicity and cationic nature, making it versatile for various applications.
Properties
CAS No. |
34958-55-9 |
---|---|
Molecular Formula |
C13H22N+ |
Molecular Weight |
192.32 g/mol |
IUPAC Name |
1-octylpyridin-1-ium |
InChI |
InChI=1S/C13H22N/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14/h7,9-10,12-13H,2-6,8,11H2,1H3/q+1 |
InChI Key |
XDEQOBPALZZTCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC[N+]1=CC=CC=C1 |
Origin of Product |
United States |
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